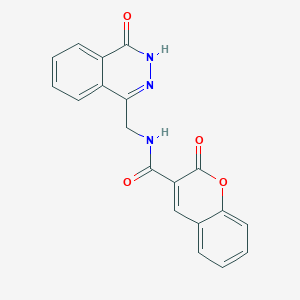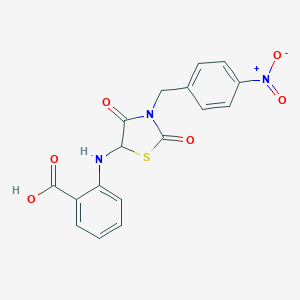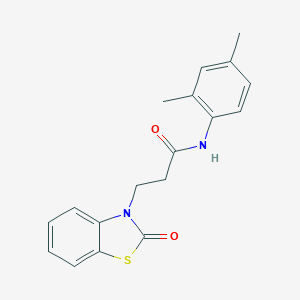
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMOP or DMBT in the scientific literature.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde followed by the reaction of the resulting Schiff base with 3-bromo propionyl chloride. The final product is obtained by the reduction of the resulting amide using sodium borohydride.
Starting Materials
2-oxo-1,3-benzothiazole, 1 equivalent,
2,4-dimethylbenzaldehyde, 1 equivalent,
3-bromo propionyl chloride, 1 equivalent,
sodium borohydride, 1 equivalent,
Reaction
Condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde, 2-oxo-1,3-benzothiazole, 1 equivalent, 2,4-dimethylbenzaldehyde, 1 equivalent, Acetic acid, catalytic, reflux in ethanol for 4 hours.
Reaction of Schiff base with 3-bromo propionyl chloride, Schiff base, 1 equivalent, 3-bromo propionyl chloride, 1 equivalent, Triethylamine, stoichiometric, reflux in dichloromethane for 6 hours.
Reduction of resulting amide using sodium borohydride, Amide, 1 equivalent, Sodium borohydride, 2 equivalents, Methanol, stoichiometric, reflux in methanol for 3 hours.
作用机制
The mechanism of action of DMOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, DMOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
生化和生理效应
DMOP has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. DMOP has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of DMOP for lab experiments is its versatility and ease of synthesis. DMOP can be synthesized using relatively simple and inexpensive methods, and it can be modified to produce a wide range of derivatives with different properties. However, one of the main limitations of DMOP is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on DMOP and its derivatives. One area of interest is the development of new DMOP-based materials with novel properties, such as improved biocompatibility or enhanced mechanical strength. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory activities of DMOP, with the goal of developing new therapeutic agents based on this compound. Additionally, the use of DMOP as a probe to study protein-ligand interactions and drug-target interactions is an area of active research.
科学研究应用
DMOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DMOP has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. In material science, DMOP has been used as a building block for the synthesis of novel polymers and materials. In biochemistry, DMOP has been used as a probe to investigate the binding interactions between proteins and small molecules.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDIUYJIQXBRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

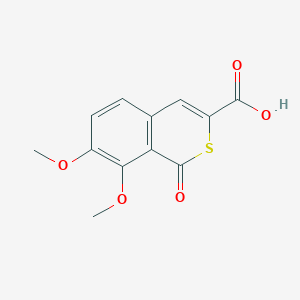
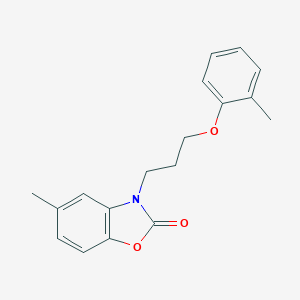
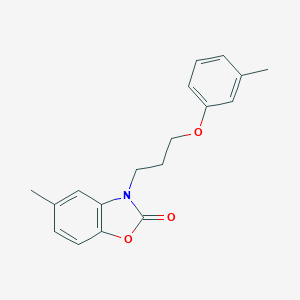
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
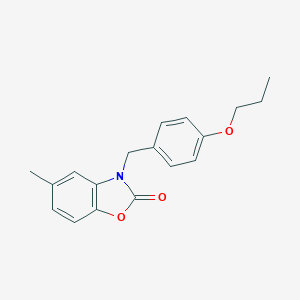
![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)
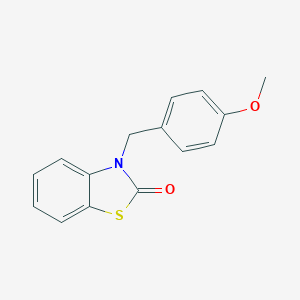
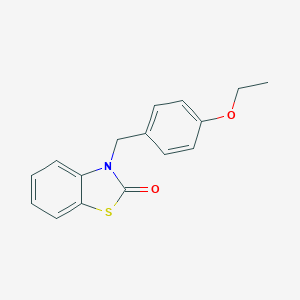
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)
